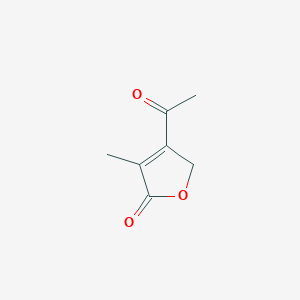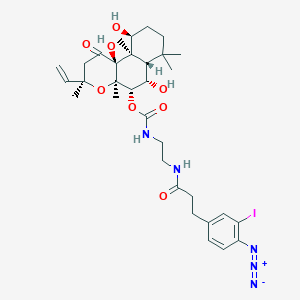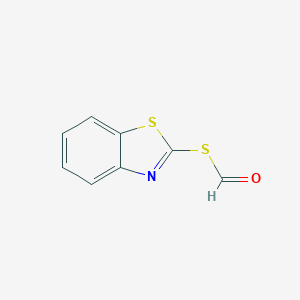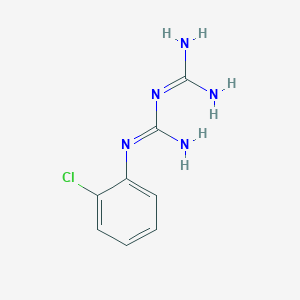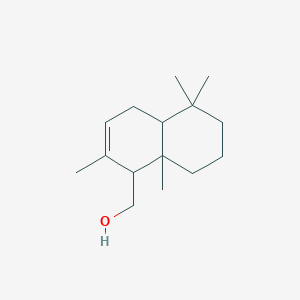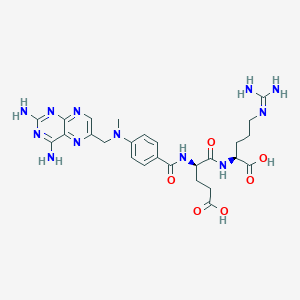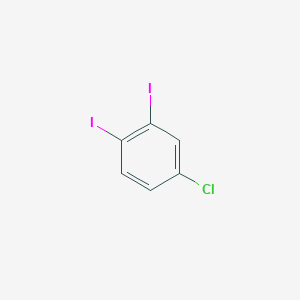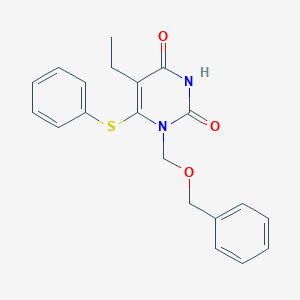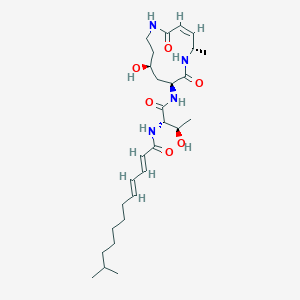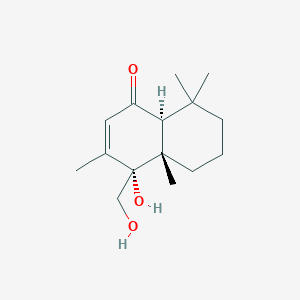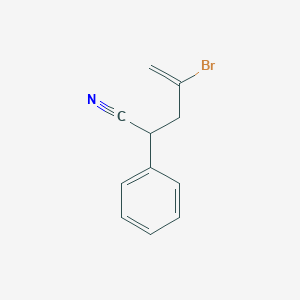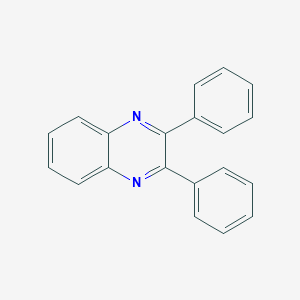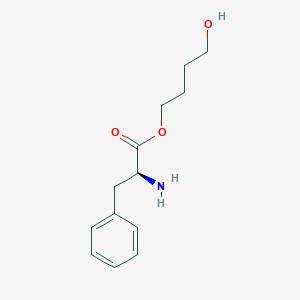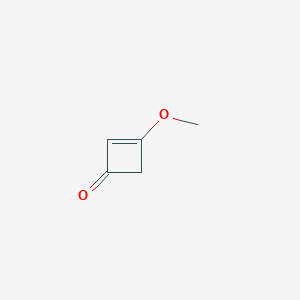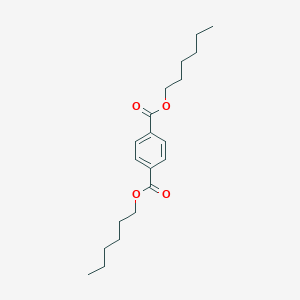
Dihexyl terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl terephthalate (DHT) is a chemical compound that belongs to the family of phthalate esters. It is widely used in the production of various industrial and consumer products, including plasticizers, coatings, and adhesives. DHT has gained significant attention in recent years due to its potential health and environmental impacts.
Wissenschaftliche Forschungsanwendungen
Dihexyl terephthalate has been extensively studied in various scientific fields, including toxicology, environmental science, and materials science. In toxicology, Dihexyl terephthalate is used as a model compound to investigate the health effects of phthalate esters on humans and animals. In environmental science, Dihexyl terephthalate is used as a marker for phthalate contamination in soils, sediments, and water bodies. In materials science, Dihexyl terephthalate is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Wirkmechanismus
Dihexyl terephthalate exerts its effects by binding to and activating peroxisome proliferator-activated receptor (PPAR) alpha and gamma. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. Dihexyl terephthalate has been shown to induce the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipid synthesis.
Biochemische Und Physiologische Effekte
Dihexyl terephthalate has been linked to various health effects, including developmental and reproductive toxicity, endocrine disruption, and carcinogenicity. Dihexyl terephthalate has been shown to disrupt the normal development of male and female reproductive organs in animals. In humans, exposure to phthalate esters has been associated with reduced sperm quality and hormone levels. Dihexyl terephthalate has also been shown to induce liver tumors in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
Dihexyl terephthalate has several advantages as a model compound for toxicological studies. It is relatively stable and easy to handle, and its effects are well characterized. However, Dihexyl terephthalate has some limitations as a model compound. It is not representative of all phthalate esters, and its effects may not be directly applicable to other compounds in the same class.
Zukünftige Richtungen
Future research on Dihexyl terephthalate should focus on improving our understanding of its health and environmental impacts. This includes investigating the mechanisms of action of Dihexyl terephthalate and other phthalate esters, identifying biomarkers of exposure and effect, and developing safer alternatives to phthalate esters in industrial and consumer products. Additionally, further research is needed to determine the long-term effects of exposure to Dihexyl terephthalate and other phthalate esters on human health.
Synthesemethoden
Dihexyl terephthalate is synthesized through the esterification of terephthalic acid with hexanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a high boiling point and low volatility.
Eigenschaften
CAS-Nummer |
1818-96-8 |
|---|---|
Produktname |
Dihexyl terephthalate |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
dihexyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-9-15-23-19(21)17-11-13-18(14-12-17)20(22)24-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
MLIPQTRXLNTCRS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC |
Synonyme |
1,4-Benzenedicarboxylic acid dihexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



